Cas no 178948-91-9 (1-(3,5-dimethoxyphenyl)prop-2-en-1-one)
1-(3,5-dimethoxyphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-dimethoxyphenyl)prop-2-en-1-one
- 178948-91-9
- EN300-1825950
- SCHEMBL6347273
-
- Inchi: 1S/C11H12O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7H,1H2,2-3H3
- InChI Key: IIGKVLRKGLQEHL-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C(C=C)=O)C=1)OC
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.5Ų
1-(3,5-dimethoxyphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825950-1g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-5g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-10g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-0.05g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-0.1g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-0.25g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-0.5g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-1.0g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 1g |
$1100.0 | 2023-06-01 | ||
| Enamine | EN300-1825950-2.5g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1825950-5.0g |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one |
178948-91-9 | 5g |
$3189.0 | 2023-06-01 |
1-(3,5-dimethoxyphenyl)prop-2-en-1-one Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(3,5-dimethoxyphenyl)prop-2-en-1-one
Introduction to 1-(3,5-dimethoxyphenyl)prop-2-en-1-one (CAS No. 178948-91-9)
1-(3,5-dimethoxyphenyl)prop-2-en-1-one, identified by its Chemical Abstracts Service (CAS) number 178948-91-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with an aromatic ring substituted with methoxy groups and an α,β-unsaturated ketone moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the 3,5-dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a prop-2-enone backbone, allows for diverse functionalization pathways, which are exploited in the development of novel therapeutic agents.
The compound’s chemical formula can be represented as C10H10O2, reflecting its composition of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms. The conjugation between the aromatic ring and the carbonyl group contributes to its unique electronic properties, enabling applications in photochemical reactions and catalytic processes. This feature has been explored in recent studies aiming to develop advanced materials with optoelectronic properties.
In recent years, 1-(3,5-dimethoxyphenyl)prop-2-en-1-one has been investigated for its potential role in pharmaceutical applications. Research has highlighted its utility as a precursor in the synthesis of biologically active molecules, including flavonoid derivatives and heterocyclic compounds. The methoxy substituents on the aromatic ring enhance metabolic stability, making it a favorable candidate for drug development. Furthermore, the α,β-unsaturated ketone functionality allows for Michael addition reactions, which are pivotal in constructing complex molecular architectures.
One of the most intriguing aspects of this compound is its biological activity. Preliminary studies have suggested that derivatives of 1-(3,5-dimethoxyphenyl)prop-2-en-1-one exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The aromatic ring’s methoxy groups contribute to its interaction with biological targets, potentially making it a lead compound for further medicinal chemistry investigations. Additionally, its role in enzyme inhibition has been explored, with promising results in early-stage trials targeting inflammatory pathways.
The synthesis of 1-(3,5-dimethoxyphenyl)prop-2-en-1-one involves well-established organic reactions, including Friedel-Crafts alkylation and condensation reactions. These methodologies ensure high yields and purity, making it accessible for large-scale production. Recent advancements in green chemistry have also been applied to optimize its synthesis using sustainable solvents and catalysts. Such innovations align with global efforts to minimize environmental impact while maintaining high chemical efficiency.
The compound’s structural features have also attracted interest in material science applications. Its ability to form π-stacking interactions with other molecules makes it a candidate for developing liquid crystals and organic semiconductors. These materials are essential in electronic displays and photovoltaic devices due to their ability to conduct charge efficiently under specific conditions. Research is ongoing to explore its potential as a building block for next-generation electronic components.
In conclusion, 1-(3,5-dimethoxyphenyl)prop-2-en-1-one (CAS No. 178948-91-9) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural attributes enable diverse applications, from drug development to advanced materials. As research continues to uncover new functionalities and synthetic pathways, this molecule is poised to play an increasingly important role in scientific innovation.
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